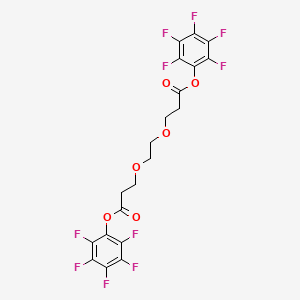

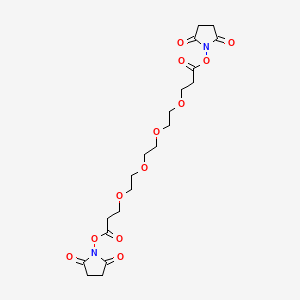

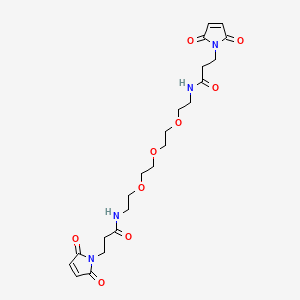

![molecular formula C31H27N3O4 B606238 4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid CAS No. 1004551-40-9](/img/structure/B606238.png)

4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BMS-593214 is an active-site, direct FVIIa inhibitor. BMS-593214 displayed direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate with Ki of 5 nM. However, it acted as a noncompetitive inhibitor of the activation of the physiological substrate FX by TF/VIIa with Ki of 9.3 nM. BMS-593214 showed selectivity for FVIIa and exhibited species differences in TF-FVIIa-dependent anticoagulation with similar potency in human and rabbit plasma. BMS-593214 was efficacious in the prevention and treatment models of AT and VT with ED50 values of 1.1 to 3.1 mg/kg. Furthermore, BMS-593214 exhibited a wide therapeutic window with respect to BT. These results suggest that inhibition of FVIIa with small-molecule active-site inhibitors represents a promising antithrombotic approach for the development of new therapies for the prevention and treatment of AT and VT.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

Synthesis of Carboxylic Acid Phenyl Esters : In a study, carboxylic acid phenyl esters were synthesized through a reaction involving indan-1,3-dione, 2-naphthylamine, and O-acylvanillin. This process contributes to the understanding of chemical reactions and properties of compounds similar to the requested chemical (Kozlov & Basalaeva, 2006).

Molecular Configuration Studies : Research on a propeller-shaped mesomeric betaine, involving the cycloreaction of a similar compound with tetraphenylcyclopentadienone, revealed significant insights into the molecular configuration and charge distribution of complex organic compounds (Schmidt et al., 2019).

Electrochemical Behavior Analysis : A comparative study on the electrochemical behavior of quinones related to the requested compound provided insights into the influence of internal proton donors and external proton sources in electrochemical processes (Bautista-Martínez et al., 2004).

Chemical Reactions and Compounds Synthesis

Synthesis of Diamides : The synthesis of p-aminobenzoic acid diamides based on related compounds contributes to the broader understanding of reactions involving carboxylic acids and amines (Agekyan & Mkryan, 2015).

Synthesis of Benzofuroquinolines : Research on benzofuroquinolinones and their derivatives, involving demethyl-cyclization of compounds similar to the requested chemical, adds to the knowledge of synthetic pathways in organic chemistry (Kawase et al., 1980).

Study of Crystal and Solution Structures : Investigations into the structures of di-n-butyltin(IV) complexes of benzoic acid derivatives provide insights into the geometry and bonding in metal-organic frameworks (Baul et al., 2009).

Synthesis of Naphthyridin-5-ones : The synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones demonstrates the versatility and complexity of chemical synthesis involving quinoline derivatives (Manoj & Prasad, 2010).

Acetylcholinesterase Inhibitors Development : Studies on carbamic acid esters as acetylcholinesterase inhibitors highlight the potential therapeutic applications of compounds structurally related to the requested chemical (Decker, 2007).

Eigenschaften

CAS-Nummer |

1004551-40-9 |

|---|---|

Produktname |

4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid |

Molekularformel |

C31H27N3O4 |

Molekulargewicht |

505.56 |

IUPAC-Name |

2'-((6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5'-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. |

InChI |

InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1 |

InChI-Schlüssel |

UZOHOGNUODEPEP-USOMCTOXSA-N |

SMILES |

O=C(C1=CC=C(C2=CC(O)=C(OC)C=C2[C@@H]3NC4=C(C=C(C(N)=N)C=C4)[C@]5([H])[C@@]3([H])CC6=C5C=CC=C6)C=C1)O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS593214; BMS 593214; BMS-593214. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

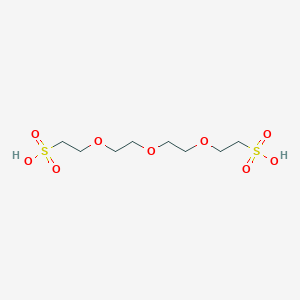

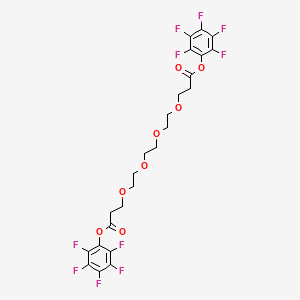

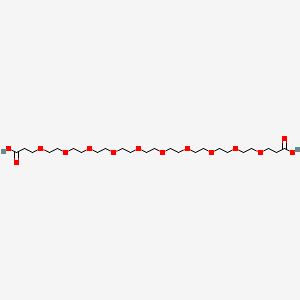

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)

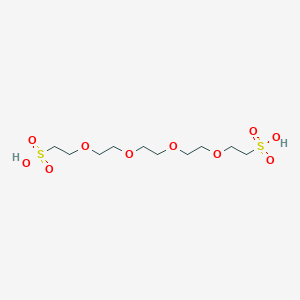

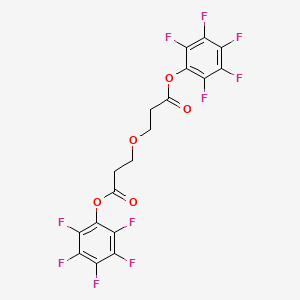

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)